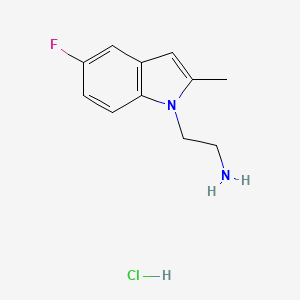

2-(5-Fluoro-2-methylindol-1-yl)ethanamine;hydrochloride

Description

2-(5-Fluoro-2-methylindol-1-yl)ethanamine;hydrochloride is a chemical compound that belongs to the indole family. Indoles are heterocyclic compounds that are widely recognized for their biological and pharmacological activities. This particular compound is characterized by the presence of a fluorine atom at the 5-position and a methyl group at the 2-position of the indole ring, along with an ethanamine side chain. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Properties

IUPAC Name |

2-(5-fluoro-2-methylindol-1-yl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FN2.ClH/c1-8-6-9-7-10(12)2-3-11(9)14(8)5-4-13;/h2-3,6-7H,4-5,13H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVFYIPPEHPWWMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1CCN)C=CC(=C2)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClFN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Fluoro-2-methylindol-1-yl)ethanamine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluoroindole and 2-methylindole.

Fluorination: The fluorine atom is introduced at the 5-position of the indole ring using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) under mild conditions.

Methylation: The methyl group is introduced at the 2-position through a Friedel-Crafts alkylation reaction using methyl iodide and a Lewis acid catalyst like aluminum chloride.

Ethanamine Side Chain: The ethanamine side chain is attached via a nucleophilic substitution reaction using ethylene diamine and a suitable base like sodium hydride.

Hydrochloride Salt Formation: The final step involves converting the free base to its hydrochloride salt by treating it with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(5-Fluoro-2-methylindol-1-yl)ethanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding indole derivatives.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into reduced forms with different functional groups.

Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the indole ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

Oxidation: Indole-2-carboxylic acid derivatives.

Reduction: Indoline derivatives.

Substitution: Various substituted indoles depending on the nucleophile used.

Scientific Research Applications

2-(5-Fluoro-2-methylindol-1-yl)ethanamine;hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

Medicine: Investigated for its potential therapeutic applications in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(5-Fluoro-2-methylindol-1-yl)ethanamine involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound binds to various receptors and enzymes, modulating their activity.

Pathways Involved: It influences signaling pathways related to cell growth, apoptosis, and immune response.

Comparison with Similar Compounds

Similar Compounds

- 2-(5-Fluoro-1-methylindol-3-yl)ethanamine

- 2-(5-Nitro-1H-indol-3-yl)ethanamine hydrochloride

- 1-Methyl-2-(4,5,6,7-tetramethyl-1H-indol-3-yl)ethylamine hydrochloride

Uniqueness

2-(5-Fluoro-2-methylindol-1-yl)ethanamine;hydrochloride is unique due to the specific positioning of the fluorine and methyl groups on the indole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.

Biological Activity

2-(5-Fluoro-2-methylindol-1-yl)ethanamine;hydrochloride is an indole derivative that has garnered attention for its potential biological activities. This compound, characterized by a fluorine atom at the 5-position and a methyl group at the 2-position of the indole ring, along with an ethanamine side chain, has been studied for various pharmacological properties including antiviral, anticancer, and antimicrobial effects.

- IUPAC Name : this compound

- Molecular Formula : C11H13ClFN2

- CAS Number : 2470437-10-4

- Solubility : Enhanced by the hydrochloride form, making it suitable for biological assays.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Receptor Binding : The compound binds to various receptors and enzymes, modulating their activity.

- Signaling Pathways : It influences pathways related to cell growth, apoptosis, and immune response, potentially through inhibition or activation of specific proteins involved in these processes.

Antiviral Properties

Research indicates that this compound exhibits antiviral activity. Studies suggest that it may inhibit viral replication through interference with viral entry or replication mechanisms.

Anticancer Activity

The compound has shown promise in cancer research, where it is being investigated for its potential to induce apoptosis in cancer cells. The mechanism may involve the activation of pro-apoptotic pathways or inhibition of anti-apoptotic factors.

Antimicrobial Effects

In vitro studies have demonstrated that this compound possesses antimicrobial properties against a range of bacteria and fungi. The effectiveness varies based on concentration and microbial strain, indicating a potential application in developing new antimicrobial agents.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Antiviral Study | Demonstrated significant inhibition of viral replication in cell cultures. Specific mechanisms include disruption of viral envelope integrity. |

| Cancer Cell Line Assay | Induced apoptosis in various cancer cell lines (e.g., A549 lung cancer cells), with IC50 values indicating potency comparable to established chemotherapeutics. |

| Antimicrobial Testing | Showed zones of inhibition against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 10 to 50 µg/mL depending on the strain tested. |

Similar Compounds

| Compound | Structure | Biological Activity |

|---|---|---|

| 2-(5-Fluoro-1-methylindol-3-yl)ethanamine | Structure | Antiviral and anticancer properties similar to those observed in the target compound. |

| 2-(5-Nitro-1H-indol-3-yl)ethanamine hydrochloride | Structure | Notable for its antimicrobial effects, though less potent than the target compound. |

Uniqueness

The specific arrangement of the fluorine and methyl groups on the indole ring gives this compound distinct chemical properties that enhance its biological activity compared to other indole derivatives.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(5-Fluoro-2-methylindol-1-yl)ethanamine hydrochloride, and how do reaction conditions influence yield?

- Methodology :

- Begin with a Fischer indole synthesis using 5-fluoro-2-methylphenylhydrazine and a ketone/aldehyde precursor under acidic conditions (e.g., HCl/ethanol reflux). Optimize substituent positioning via regioselective alkylation .

- For hydrochloride salt formation, use ethanamine in a nucleophilic substitution reaction under basic conditions (e.g., K₂CO₃ in DMF) followed by HCl quenching .

- Monitor purity via HPLC (C18 column, acetonitrile/water gradient) and confirm structure via H/C NMR (e.g., δ 7.2–7.5 ppm for indole protons) .

Q. How can researchers characterize the electronic and steric effects of the 5-fluoro and 2-methyl substituents on the indole ring?

- Methodology :

- Perform computational modeling (DFT/B3LYP/6-31G*) to analyze electron density distribution and steric hindrance. Compare with analogs lacking fluorine or methyl groups .

- Use X-ray crystallography to resolve bond angles and distances, particularly at the 1-position where the ethanamine chain attaches .

- Validate electronic effects via UV-Vis spectroscopy (λmax shifts in polar solvents) .

Q. What in vitro assays are suitable for initial biological activity screening of this compound?

- Methodology :

- Conduct receptor-binding assays (e.g., serotonin receptors 5-HT₁A/2A) using radioligand displacement (IC₅₀ determination) .

- Test enzyme inhibition (e.g., monoamine oxidase-B) via fluorometric assays with kynuramine as a substrate .

- Assess cytotoxicity in HEK-293 or SH-SY5Y cell lines using MTT assays (48-hour exposure, 1–100 µM range) .

Advanced Research Questions

Q. How can structural modifications at the 5-fluoro or 2-methyl positions enhance selectivity for neurological targets?

- Methodology :

- Design analogs with halogen replacements (e.g., Cl, Br) or bulkier substituents (isopropyl) to probe steric tolerance. Use molecular docking (AutoDock Vina) to predict binding poses in 5-HT receptor subtypes .

- Validate selectivity via functional assays (cAMP accumulation for 5-HT₆, calcium flux for 5-HT₂B) .

- Correlate logP (HPLC-derived) with blood-brain barrier permeability using PAMPA-BBB models .

Q. How to resolve contradictions in reported biological activities between 2-(5-Fluoro-2-methylindol-1-yl)ethanamine and its 7-fluoro isomer?

- Methodology :

- Perform comparative SAR studies using isothermal titration calorimetry (ITC) to quantify binding affinities for shared targets (e.g., HSP90) .

- Analyze off-target effects via kinome-wide profiling (Eurofins KinaseScan) to identify divergent signaling pathways .

- Use cryo-EM to resolve structural differences in receptor-ligand complexes .

Q. What computational strategies can predict metabolic stability and cytochrome P450 interactions for this compound?

- Methodology :

- Run in silico ADMET predictions (SwissADME, pkCSM) to identify metabolic hotspots (e.g., N-dealkylation at the ethanamine chain) .

- Validate with human liver microsome assays (CYP3A4/2D6 inhibition screening) .

- Use molecular dynamics simulations (GROMACS) to model interactions with CYP450 active sites over 100 ns trajectories .

Q. How does the hydrochloride salt form influence solubility and crystallinity compared to the free base?

- Methodology :

- Measure equilibrium solubility in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) via shake-flask method .

- Compare crystal packing via PXRD; hydrochloride salts often form hydrates with improved thermal stability (DSC/TGA analysis) .

- Use Hirshfeld surface analysis (CrystalExplorer) to quantify hydrogen-bonding interactions in the salt vs. free base .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.